molecular formula C12H19BO3 B573155 5-Tert-butyl-2-ethoxyphenylboronic acid CAS No. 1217501-13-7

5-Tert-butyl-2-ethoxyphenylboronic acid

Cat. No. B573155
CAS RN: 1217501-13-7
M. Wt: 222.091
InChI Key: AYLPSEIACDGNHG-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-ethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids . It has the molecular formula C12H19BO3 and a molecular weight of 222.09 g/mol .


Molecular Structure Analysis

The InChI code for 5-Tert-butyl-2-ethoxyphenylboronic acid is 1S/C12H19BO3/c1-5-16-11-7-6-9 (12 (2,3)4)8-10 (11)13 (14)15/h6-8,14-15H,5H2,1-4H3 . The Canonical SMILES string is B (C1=C (C=CC (=C1)C (C) (C)C)OCC) (O)O .


Physical And Chemical Properties Analysis

5-Tert-butyl-2-ethoxyphenylboronic acid is a solid . It has a molecular weight of 222.09 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 49.7 Ų .

Scientific Research Applications

Catalytic Asymmetric Synthesis

"5-Tert-butyl-2-ethoxyphenylboronic acid" is utilized in the catalytic asymmetric synthesis, contributing to the development of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds serve as essential building blocks in organic synthesis, prepared via an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This method achieves high yields and enantioselectivities, demonstrating the versatility of such boronic acids in asymmetric synthesis (Paquin et al., 2005).

Boron-Nitrogen Macrocycles

Research into boron-nitrogen macrocycles has shown that the condensation reaction involving arylboronic acids, such as "5-Tert-butyl-2-ethoxyphenylboronic acid," leads to the formation of trimeric macrocyclic compounds. These molecules exhibit potential for including small organic molecules, analyzed through NMR spectroscopy and X-ray crystallography, highlighting the role of boronic acids in the development of new host-guest systems (Barba et al., 2004).

Synthesis of HBED–CC–tris(tert-butyl ester)

"5-Tert-butyl-2-ethoxyphenylboronic acid" is integral in the synthesis of HBED-CC-tris(tert-butyl ester), a complexing compound used mainly for radiolabeling with gallium-68. This compound, owing to its high stability, is significant in the diagnosis of prostate cancer, showcasing the importance of boronic acids in medicinal chemistry and diagnostic research (Jerzyk et al., 2021).

Spin Interaction in Zinc Complexes

The study of spin interaction in zinc complexes of Schiff and Mannich bases involves "5-Tert-butyl-2-ethoxyphenylboronic acid" derivatives, exploring their electrochemical properties and the coordination environment of zinc ions. This research provides insights into the magnetic properties of metal complexes and their potential applications in materials science (Orio et al., 2010).

Total Synthesis of Cryptophycin-24

The total synthesis of Cryptophycin-24, a potent anticancer agent, involves intermediates derivable from "5-Tert-butyl-2-ethoxyphenylboronic acid." This highlights the compound's utility in complex organic syntheses and its role in developing therapeutics (Eggen et al., 2000).

properties

IUPAC Name

(5-tert-butyl-2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPSEIACDGNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681563
Record name (5-tert-Butyl-2-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-ethoxyphenylboronic acid

CAS RN

1217501-13-7
Record name B-[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-tert-Butyl-2-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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